1-(2-甲氧基苯甲酰)吡咯烷

描述

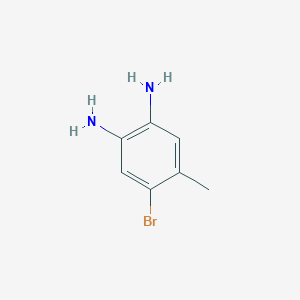

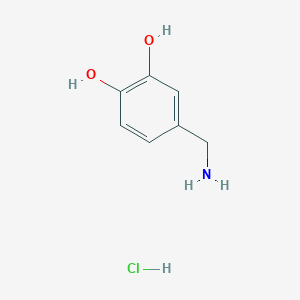

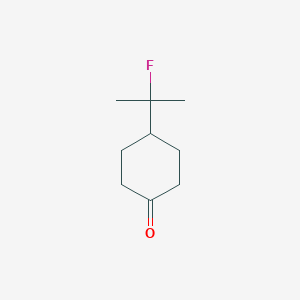

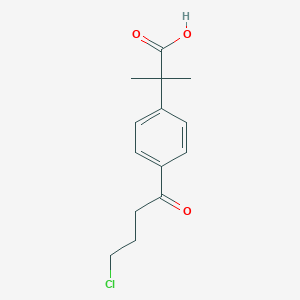

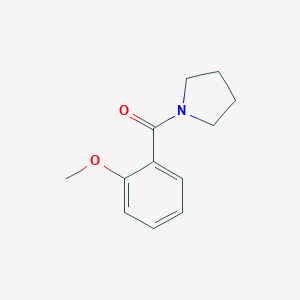

1-(2-Methoxybenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1-(2-Methoxybenzoyl)pyrrolidine can be achieved from Pyrrolidine and Methyl 2-methoxybenzoate . Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxybenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular weight of this compound is 205.25300 .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(2-Methoxybenzoyl)pyrrolidine, have been shown to possess significant anti-bacterial activity . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis

The physical properties of 1-(2-Methoxybenzoyl)pyrrolidine include its molecular weight, which is 205.25300 . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

晶体结构和分子构象

- 已研究类似化合物(如 1-(4-甲氧基苯甲酰)-5-氧代-2-吡咯烷丙酸)的构象和晶体结构,提供了对分子相互作用和稳定性的见解,这对于理解 1-(2-甲氧基苯甲酰)吡咯烷在不同环境中的行为至关重要 (Amato 等人,1990).

分子动力学和核磁共振研究

- 对 N-苯甲酰吡咯烷衍生物(包括 N-(4-甲氧基苯甲酰)吡咯烷)进行动态核磁共振 (NMR) 研究,提供了有关分子动力学的宝贵信息,这对于理解 1-(2-甲氧基苯甲酰)吡咯烷的化学行为和潜在应用至关重要 (Tafazzoli 等人,2008).

抗肿瘤特性

- 1-(2-甲氧基苯甲酰)吡咯烷的一些衍生物已被探索其潜在的抗肿瘤(抗癌)特性。该应用对于药物化学和癌症研究具有重要意义 (Banerjee 等人,2002).

抗炎和镇痛活性

- 与 1-(2-甲氧基苯甲酰)吡咯烷结构相似的化合物,如 3-(3,5-二叔丁基-4-羟基亚苄基)吡咯烷-2-酮,已被合成并评估其抗炎和镇痛活性,表明 1-(2-甲氧基苯甲酰)吡咯烷的潜在研究途径 (Ikuta 等人,1987).

合成和化学反应

- 研究了涉及类似于 1-(4-甲氧基苯甲酰)吡咯烷的化合物合成的技术和化学反应,为在各个领域操作和应用 1-(2-甲氧基苯甲酰)吡咯烷提供了基础性理解 (Huang,1987).

抗阿尔茨海默病潜力

- N-苄基化(吡咯烷-2-酮)衍生物已被研究其抗阿尔茨海默病活性,这可能指导在神经学研究中探索 1-(2-甲氧基苯甲酰)吡咯烷 (Gupta 等人,2020).

溶剂萃取和膜分离应用

- 类似于 1-(2-甲氧基苯甲酰)吡咯烷的衍生物已应用于溶剂萃取和膜分离工艺,特别是在贵金属回收中,表明潜在的工业应用 (Bożejewicz 等人,2021).

高场核磁共振研究

- 吡咯烷衍生物的高场核磁共振研究可以提供对分子结构和键合的详细见解,与理解 1-(2-甲氧基苯甲酰)吡咯烷的化学特性相关 (Duewell,1981).

抗结核活性

- 一些吡咯烷衍生物已被探索其抗结核活性,表明 1-(2-甲氧基苯甲酰)吡咯烷在结核病治疗中是一个潜在的研究领域 (Badiger 和 Khazi,2013).

抗心律失常和降压作用

- 对吡咯烷衍生物进行抗心律失常和降压作用的研究突出了 1-(2-甲氧基苯甲酰)吡咯烷的潜在心血管应用 (Malawska 等人,2002).

安全和危害

While specific safety data for 1-(2-Methoxybenzoyl)pyrrolidine was not found, it’s important to handle laboratory chemicals with care. This includes not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

The future directions for 1-(2-Methoxybenzoyl)pyrrolidine and other pyrrolidine derivatives involve their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

属性

IUPAC Name |

(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARUGAXFNCLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzoyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。